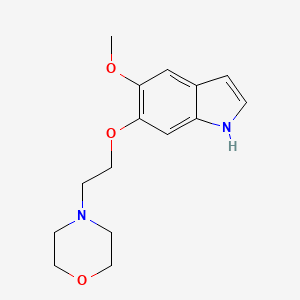
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and methyl chloroformate.
Formation of Intermediate: L-proline is first converted to its corresponding N-protected derivative using a protecting group such as tert-butoxycarbonyl (BOC).
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those containing active site cysteine residues, through the formation of covalent bonds with the mercapto group.
Pathways Involved: The interaction with enzymes can inhibit their activity, leading to downstream effects on metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but with an amino group instead of a mercapto group.
(2R,4S)-2-methyltetrahydrofuran-2,3,3,4-tetrol: A tetrahydrofuran derivative with similar stereochemistry.
Uniqueness:
Mercapto Group: The presence of the mercapto group in Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate imparts unique reactivity, particularly in forming covalent bonds with cysteine residues in proteins.
Chirality: The specific (2R,4S) configuration provides distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition processes.
Propriétés
Formule moléculaire |
C6H11NO2S |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
methyl (2R,4S)-4-sulfanylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(10)3-7-5/h4-5,7,10H,2-3H2,1H3/t4-,5+/m0/s1 |
Clé InChI |
LDAXEFKQVFCZJY-CRCLSJGQSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@@H](CN1)S |
SMILES canonique |
COC(=O)C1CC(CN1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)


![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
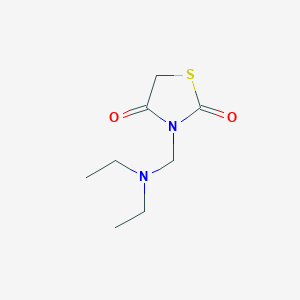
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
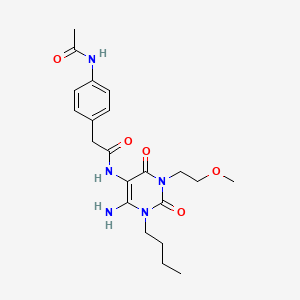
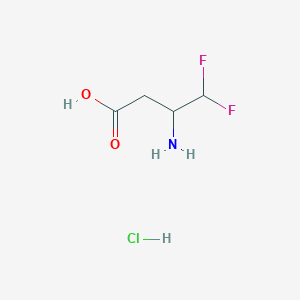
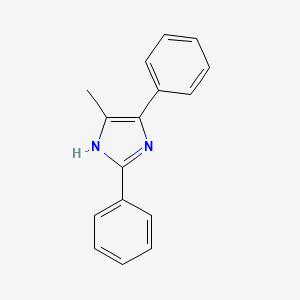
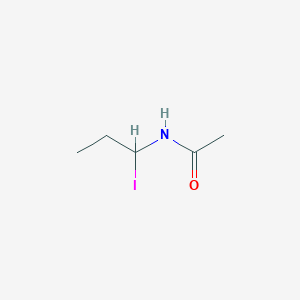
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)

![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
